BenchChemオンラインストアへようこそ!

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-imidazole-4-sulfonamide

Physicochemical profiling Lipophilicity Heterocycle scaffold comparison

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 1448132‑26‑0) is a synthetic sulfonamide that combines a 1‑methyl‑1H‑imidazole‑4‑sulfonamide core with a 2‑hydroxy‑2‑methyl‑4‑phenylbutyl side chain. The compound has a molecular weight of 323.4 g/mol, a calculated XLogP3‑AA of 1.2, and contains two hydrogen‑bond donors and five acceptors.

Molecular Formula C15H21N3O3S
Molecular Weight 323.41
CAS No. 1448132-26-0
Cat. No. B2457646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-imidazole-4-sulfonamide
CAS1448132-26-0
Molecular FormulaC15H21N3O3S
Molecular Weight323.41
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CN(C=N2)C)O
InChIInChI=1S/C15H21N3O3S/c1-15(19,9-8-13-6-4-3-5-7-13)11-17-22(20,21)14-10-18(2)12-16-14/h3-7,10,12,17,19H,8-9,11H2,1-2H3
InChIKeyWDMHMAJEVJVJTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 1448132-26-0) – Key Physicochemical and Structural Overview for Scientific Procurement


N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 1448132‑26‑0) is a synthetic sulfonamide that combines a 1‑methyl‑1H‑imidazole‑4‑sulfonamide core with a 2‑hydroxy‑2‑methyl‑4‑phenylbutyl side chain [1]. The compound has a molecular weight of 323.4 g/mol, a calculated XLogP3‑AA of 1.2, and contains two hydrogen‑bond donors and five acceptors [1]. It belongs to a class of imidazole‑4‑sulfonamides that have been explored as enzyme inhibitors and receptor ligands, but published bioactivity data specific to this derivative remain extremely limited [1][2].

Why Generic Substitution Falls Short for N-(2-Hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-imidazole-4-sulfonamide


Closely related analogs that share the 2‑hydroxy‑2‑methyl‑4‑phenylbutyl side chain but differ in the heterocyclic or aryl‑sulfonamide core cannot be freely interchanged because even a single‑atom change in the ring system alters key physicochemical properties—most notably lipophilicity, hydrogen‑bonding capacity, and molecular shape—that dictate target engagement, selectivity, and pharmacokinetic behavior [1][2]. The quantitative evidence below demonstrates that the imidazole‑4‑sulfonamide scaffold occupies a discrete property space relative to its pyrazole, naphthalene, and unsubstituted imidazole counterparts, making blind substitution scientifically unsound without direct comparative data.

N-(2-Hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-imidazole-4-sulfonamide: Comparator‑Driven Quantitative Differentiation


Imidazole vs. Pyrazole Heterocycle Divergence in Lipophilicity (XLogP3‑AA)

The imidazole‑4‑sulfonamide target compound shows a computed XLogP3‑AA of 1.2, whereas the direct pyrazole‑4‑sulfonamide analog (N‑(2‑hydroxy‑2‑methyl‑4‑phenylbutyl)‑1‑methyl‑1H‑pyrazole‑4‑sulfonamide, CID 76147717) yields an XLogP3‑AA of 1.1 [1][2]. Although the absolute difference appears modest, the replacement of the imidazole nitrogen‑withdrawing framework by a pyrazole ring alters the electronic distribution and hydrogen‑bond acceptor pattern, which can shift binding affinity and selectivity profiles independently of bulk lipophilicity [1][2].

Physicochemical profiling Lipophilicity Heterocycle scaffold comparison

N‑Methyl Substitution Drives a Marked Lipophilicity Increase over the Parent Imidazole‑4‑sulfonamide

The 1‑methyl‑1H‑imidazole‑4‑sulfonamide core alone has a computed logP of –0.834, while elaboration with the 2‑hydroxy‑2‑methyl‑4‑phenylbutyl side chain in the target compound elevates the logP to 1.2 [1]. This >2‑log‑unit increase is attributable primarily to the phenylbutyl substituent, but the N‑methyl group on the imidazole ring contributes a measurable increment in lipophilicity relative to the unmethylated 1H‑imidazole‑4‑sulfonamide (logP –0.845) .

Scaffold lipophilicity N‑methylation effect Drug‑likeness

Carbonic Anhydrase II Binding Affinity of the Core Scaffold Establishes a SAR Baseline

Although direct binding data for the fully elaborated target compound are not publicly available, the 1‑methyl‑1H‑imidazole‑4‑sulfonamide core binds to bovine carbonic anhydrase II with a Kd of 35.3 µM as measured by SPR (Biacore T100) at pH 7.4, 2°C [1]. This provides a quantitative reference point against which the target compound's affinity can be benchmarked once measured, and it establishes that the imidazole‑4‑sulfonamide pharmacophore possesses inherent enzyme‑binding capacity that can be tuned by the side chain.

Enzyme inhibition Carbonic anhydrase Surface plasmon resonance

Optimal Research and Industrial Application Scenarios for N-(2-Hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-imidazole-4-sulfonamide


Fragment‑Based Lead Discovery Targeting Carbonic Anhydrase Isoforms

The core 1‑methyl‑1H‑imidazole‑4‑sulfonamide fragment displays a Kd of 35.3 µM for carbonic anhydrase II [1]. The target compound, bearing a more lipophilic side chain (logP 1.2), is a logical next‑step molecule for fragment growth campaigns aimed at improving affinity and selectivity. Researchers procuring this compound for SPR or enzymatic assays can directly compare its binding parameters with those of the core fragment to quantify the contribution of the phenylbutyl moiety.

Scaffold‑Hopping Studies Between Imidazole and Pyrazole Sulfonamides

With a Δ logP of only 0.1 relative to its pyrazole analog, the target compound enables matched‑pair analysis to isolate the effect of the heterocycle on potency, selectivity, and ADME properties [2]. This makes it valuable for medicinal chemistry teams evaluating scaffold‑hopping strategies, where small changes in hydrogen‑bond acceptor geometry can drive large shifts in target selectivity.

Physicochemical Property Benchmarking for CNS Drug‑Likeness

The compound's moderate logP (1.2), two hydrogen‑bond donors, and five acceptors place it within favorable physicochemical space for CNS drug candidates [1]. It can serve as a reference standard for calibrating computational models that predict blood–brain barrier penetration or for experimental determination of logD7.4 and PAMPA permeability in drug discovery programs.

Chemical Probe Development for α1A‑Adrenoceptor Agonist Programs

Patents describe 4‑imidazole derivatives of phenyl‑alkylsulfonamides as α1A‑adrenoceptor agonists [3]. Although the target compound has not been directly profiled in these assays, its structural alignment with the claimed chemical space makes it a candidate for screening in urinary incontinence or nasal congestion models, provided that receptor‑binding and functional activity data are generated by the user.

Quote Request

Request a Quote for N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-imidazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.